

Cross-Validation of DQP-1105 Effects with Genetic Models: A Comparative Guide

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Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

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This guide provides a comprehensive comparison of the GluN2C/2D-selective N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator (NAM), **DQP-1105**, with other relevant compounds, supported by experimental data from genetic models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GluN2C/2D-containing NMDA receptors in neurological disorders.

Quantitative Data Comparison

The following tables summarize the in vitro potency and selectivity of **DQP-1105** and its analogs, as well as a comparison with other known GluN2C/2D-selective NAMs.

Table 1: In Vitro Activity of **DQP-1105** and Related Analogs^[1]

Compound	GluN2C IC ₅₀ (μ M)	GluN2D IC ₅₀ (μ M)	GluN2A IC ₅₀ (μ M)	GluN2B IC ₅₀ (μ M)
DQP-1105	7.0	2.7	>100	>100
(S)-(-)-2i (DQP-997-74)	0.069	0.035	5.2	16
2a (DQP-26)	0.77	0.44	>10	>10

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's response.

Table 2: Comparative Selectivity of Various GluN2C/2D NAMs[1][2][3]

Compound	Target	Selectivity Profile
DQP-1105	GluN2C/2D	>50-fold selective over GluN2A/2B
QNZ-46	GluN2C/2D	Selective NAM
UBP-1700	GluN2C/2D	Selective NAM
EU1794-4	GluN2C/2D	Selective NAM
NAB-14	GluN2C/2D	>800-fold selective over GluN2A/2B[2]

Experimental Protocols

This section details the methodologies for key experiments conducted to evaluate the effects of **DQP-1105** in a genetic mouse model of Tuberous Sclerosis Complex (TSC).

In Vivo Electrophysiology in Tsc1+/- Mice[1]

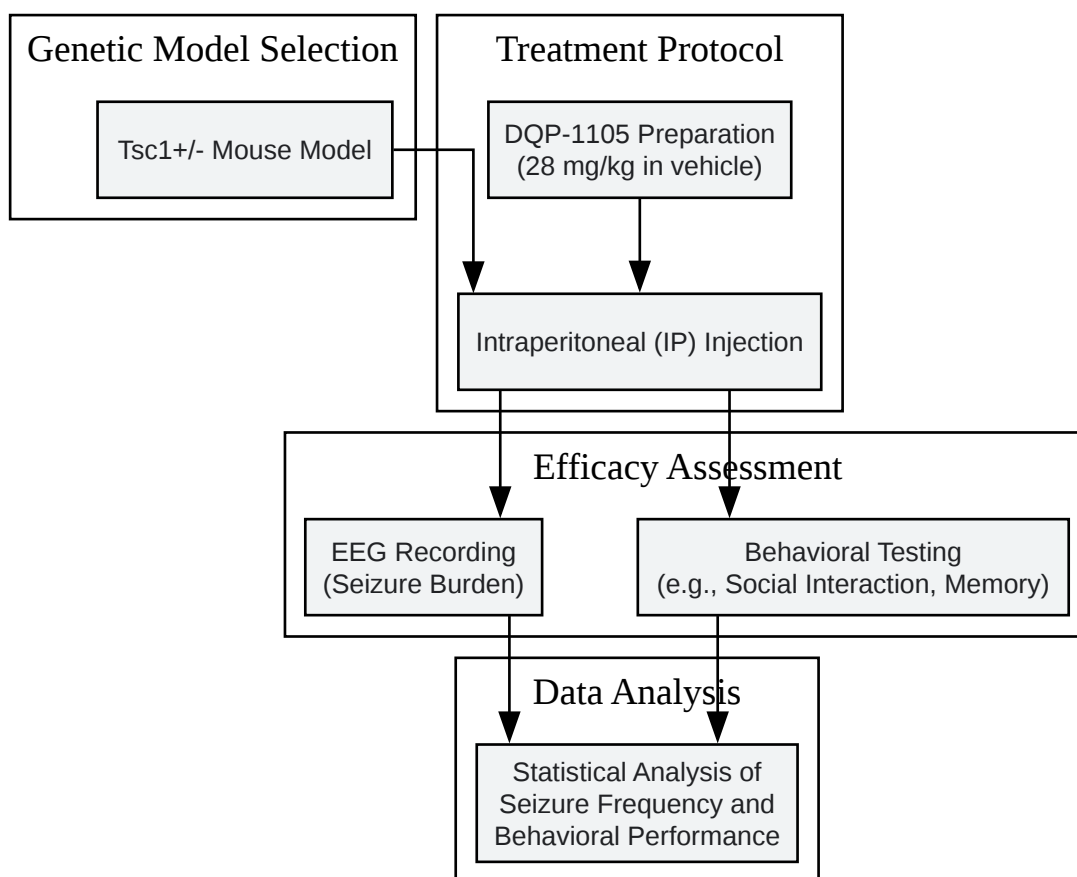
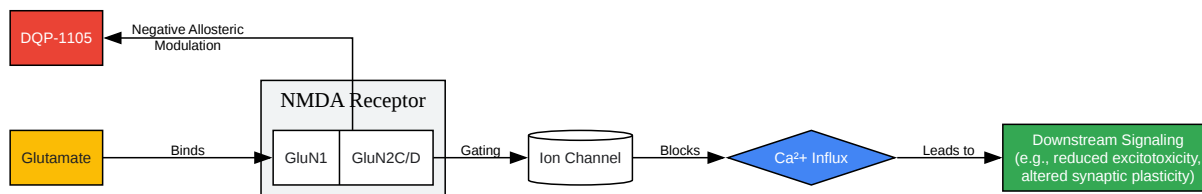
- **Animal Model:** Heterozygote Tsc1+/- mice, a murine model for TSC-induced epilepsy, were used. These mice exhibit upregulated expression of GluN2C-containing NMDA receptors.
- **Surgery:** On postnatal days 14-16, male Tsc1+/- mice were anesthetized with isoflurane and received lidocaine for analgesia. A head-post was attached to the skull for head fixation during recordings. A silver chloride reference electrode was placed in the cerebellum.
- **EEG Recordings:** Electroencephalogram (EEG) recordings were performed on non-anesthetized, head-restrained mice. A 16-site linear silicon probe was inserted into the neocortex.
- **Drug Administration:** **DQP-1105** was administered via intraperitoneal (IP) injection at a dose of 28 mg/kg to assess its acute effects on spontaneous electrographic seizures.

Neonatal DQP-1105 Treatment for Cortical Interneuron Maturation Studies[6]

- Animal Models: Gad-1:GFP or C57BL/6J mice were used.
- Drug Preparation: **DQP-1105** was first dissolved in DMSO to a 100 mM stock solution. Before injection, it was diluted to a final concentration of 5 mM in a vehicle solution (4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline). The final DMSO concentration was less than 5%.
- Administration: Mice were treated daily from either postnatal day 7 to 9 (P7-P9) or P11-P13 with **DQP-1105** at 28 mg/kg via intraperitoneal injection. The solution was warmed and sonicated before immediate injection at a volume of 10 µl/g.
- Behavioral Testing in Tsc2+/- Mice: A battery of behavioral tests was conducted on adult Tsc2+/- mice, another model for TSC, to assess various domains. The testing order was as follows, with 3-4 days between each test:
 - Open Field Test: To assess locomotor activity and anxiety-like behavior.
 - Novel Object Recognition (NOR): To evaluate recognition memory.
 - Zero Maze: To measure anxiety-like behavior.
 - Social Preference Test: To assess social interaction and preference for social novelty.
 - Passive Avoidance Test: To measure fear-motivated learning and memory.

Visualizations

The following diagrams illustrate the signaling pathway of **DQP-1105** and a typical experimental workflow.



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